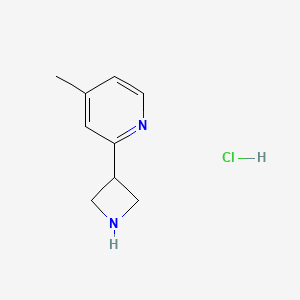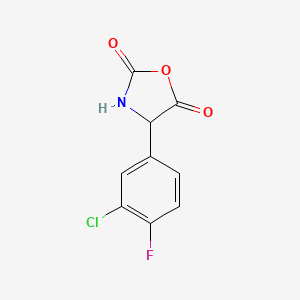
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to an oxazolidine-2,5-dione ring. It is known for its applications in various fields, including agriculture and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate oxazolidine-2,5-dione precursor. One common method includes the use of trichloromethyl chloroformate and triethylamine in a toluene solution under cooling conditions . The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the desired oxazolidine-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as a scaffold for drug design.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for the biosynthesis of chlorophyll in plants . By inhibiting PPO, the compound disrupts the production of chlorophyll, leading to the death of targeted weeds. This mechanism is particularly useful in agricultural applications where the compound is used as a herbicide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentoxazone: An oxazolidinone herbicide with a similar structure but different substituents.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with an oxazolidinone core but different functional groups.
Uniqueness
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and fluoro substituent on the phenyl ring enhances its reactivity and potential biological activity compared to other oxazolidinones.
Eigenschaften
Molekularformel |
C9H5ClFNO3 |
|---|---|
Molekulargewicht |
229.59 g/mol |
IUPAC-Name |
4-(3-chloro-4-fluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5ClFNO3/c10-5-3-4(1-2-6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI-Schlüssel |
AEYHLNZENVPCNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2C(=O)OC(=O)N2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


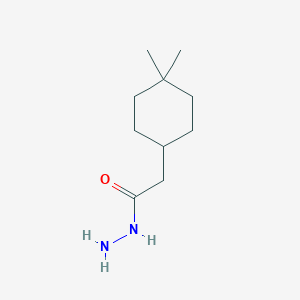
![Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718402.png)
![3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid](/img/structure/B13718405.png)

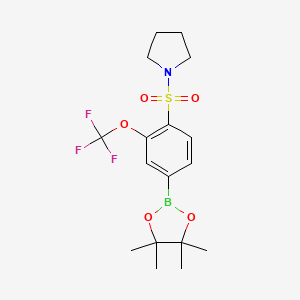
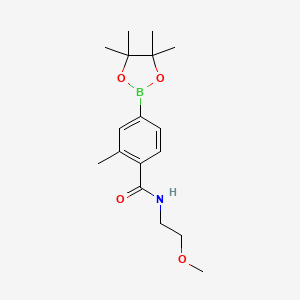
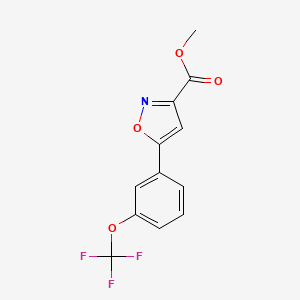
![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
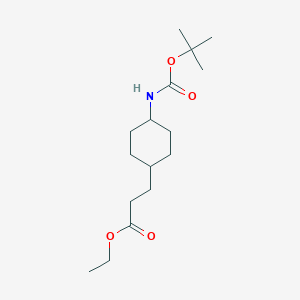
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
